2,3-Dihydroisoquinoline-1,4-dione
Overview
Description
2,3-Dihydroisoquinoline-1,4-dione is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that isoquinoline derivatives demonstrate a wide range of biological activities . The interaction of 2,3-Dihydroisoquinoline-1,4-dione with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Isoquinoline alkaloids, a related class of compounds, are known to affect a variety of biological pathways due to their diverse structures .
Result of Action
As a member of the isoquinoline family, it may share some of the biological activities common to these compounds, such as anti-cancer and anti-malarial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature and is very soluble in water . These properties can affect how the compound interacts with its environment and performs its biological activities .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroisoquinoline-1,4-dione plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of neurotransmitters and xenobiotics, respectively . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. Additionally, this compound has been shown to bind to proteins involved in oxidative stress responses, potentially modulating their function and protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways related to neurotransmitter release and synaptic plasticity . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of genes involved in cell survival and apoptosis . Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with monoamine oxidase can lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression profiles and metabolic shifts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters and xenobiotics . It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolic flux and levels of various metabolites . The compound can also affect the synthesis and degradation of other bioactive molecules, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .
Properties
IUPAC Name |
2,3-dihydroisoquinoline-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRHHSIPJQOVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500781 | |
Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31053-30-2 | |
Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.